2-Methyl-6-propylpyrimidin-4-amine
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Overview
Description
2-Methyl-6-propylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-propylpyrimidin-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 2-methyl-4,6-dichloropyrimidine with propylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-propylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in a polar solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methyl-6-propylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and DNA interactions.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-6-propylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
- 2-Methyl-4,6-dichloropyrimidine
- 2-Methyl-6-ethylpyrimidin-4-amine
- 2-Methyl-6-isopropylpyrimidin-4-amine
Comparison: Compared to these similar compounds, 2-Methyl-6-propylpyrimidin-4-amine exhibits unique properties due to the presence of the propyl group. This structural variation can influence its reactivity, solubility, and biological activity. For instance, the propyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
90088-76-9 |
---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-6-propylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-3-4-7-5-8(9)11-6(2)10-7/h5H,3-4H2,1-2H3,(H2,9,10,11) |
InChI Key |
BQTHCRALGGIOMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)N |
Origin of Product |
United States |
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